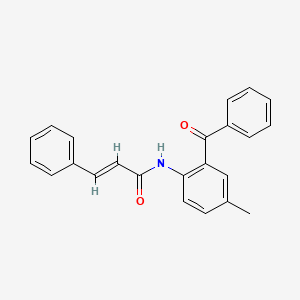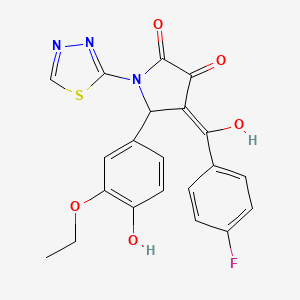![molecular formula C19H22N2O6S B6512813 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid CAS No. 483278-10-0](/img/structure/B6512813.png)
1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid” is a derivative of promethazine hydrochloride . It has a molecular formula of C17H20N2O2S and a molecular weight of 316.42 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel cocrystals of promethazine hydrochloride with succinic acid, fumaric acid, adipic acid, and oxalic acid were prepared by solvent drop grinding and slow evaporation from acetonitrile solution . Another study reported the synthesis of phenothiazine derivatives by hydrogen peroxide oxidation .Molecular Structure Analysis
The molecular structure of this compound includes a phenothiazine ring, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and a nitrogen atom . The presence of the phenothiazine ring makes this compound a potential candidate for various applications, including electrochemical, photovoltaic, and photo-physical materials .Chemical Reactions Analysis
The compound forms cocrystals with various dicarboxylic acids, including oxalic acid . These cocrystals were studied by X-ray diffraction, IR spectroscopy, and differential scanning calorimetry . The formation of these cocrystals involves intermolecular interactions, which were calculated using density functional theory (DFT) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.42 . The cocrystals of this compound with various dicarboxylic acids showed a 2:1 stoichiometry . The cocrystals were also found to exhibit hydrogen bonds .Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.C2H2O4/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19;3-1(4)2(5)6/h1-8,13,18,20-21H,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVPBUEDLVAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-hydroxyethyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512730.png)
![4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512734.png)

![1-(4-bromophenyl)-2-(4-methylphenyl)-5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B6512741.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512744.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B6512750.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B6512763.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide](/img/structure/B6512769.png)


![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512797.png)

![1-(2,5-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512821.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6512827.png)